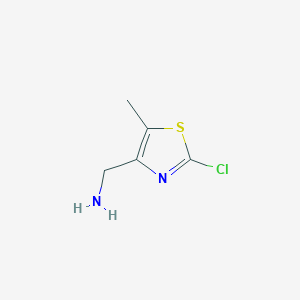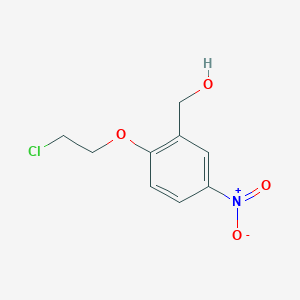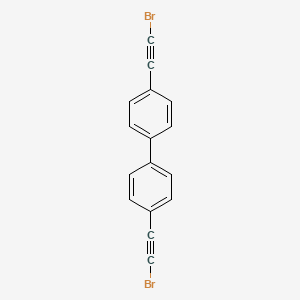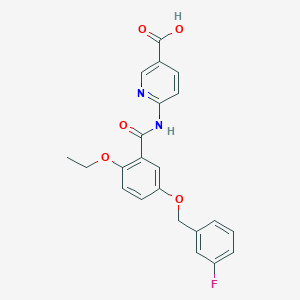
6-(5-(3-Fluorobenzyloxy)-2-ethoxybenzamido)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SHP394 is an orally active, selective, and allosteric inhibitor of protein tyrosine phosphatase SHP2. This compound has shown significant potential in cancer research due to its ability to inhibit SHP2, which is an oncogenic phosphatase involved in various signaling pathways that promote cell growth and survival .
準備方法
The synthesis of SHP394 involves several steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Industrial production methods for SHP394 are designed to scale up the laboratory synthesis while maintaining the compound’s efficacy and safety. This involves optimizing reaction conditions, purification processes, and quality control measures to produce SHP394 in large quantities suitable for research and potential therapeutic use .
化学反応の分析
SHP394 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on SHP394, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity to SHP2.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of SHP394.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
SHP394 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of SHP2 and its effects on various signaling pathways.
Biology: Helps in understanding the role of SHP2 in cellular processes such as growth, differentiation, and migration.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those with high SHP2 activity.
Industry: Utilized in the development of new drugs targeting SHP2 and related pathways.
作用機序
SHP394 exerts its effects by selectively inhibiting SHP2, a protein tyrosine phosphatase that plays a crucial role in several signaling pathways. SHP2 positively regulates receptor tyrosine kinase signaling by dephosphorylating and inactivating inhibitors. By inhibiting SHP2, SHP394 disrupts these signaling pathways, leading to reduced cell growth and survival. This mechanism is particularly effective in cancer cells that rely on SHP2 for proliferation .
類似化合物との比較
SHP394 is unique due to its high selectivity and potency as an SHP2 inhibitor. Similar compounds include:
SHP099: Another allosteric inhibitor of SHP2, but with different pharmacokinetic properties.
RMC-4550: A selective SHP2 inhibitor with distinct binding characteristics.
TNO155: An SHP2 inhibitor currently in clinical trials for cancer treatment.
Compared to these compounds, SHP394 has shown improved lipophilic efficiency, potency, and pharmacokinetic properties, making it a promising candidate for further research and development .
特性
分子式 |
C22H19FN2O5 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC名 |
6-[[2-ethoxy-5-[(3-fluorophenyl)methoxy]benzoyl]amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C22H19FN2O5/c1-2-29-19-8-7-17(30-13-14-4-3-5-16(23)10-14)11-18(19)21(26)25-20-9-6-15(12-24-20)22(27)28/h3-12H,2,13H2,1H3,(H,27,28)(H,24,25,26) |
InChIキー |
SJMHIFRVICBVEB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)OCC2=CC(=CC=C2)F)C(=O)NC3=NC=C(C=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


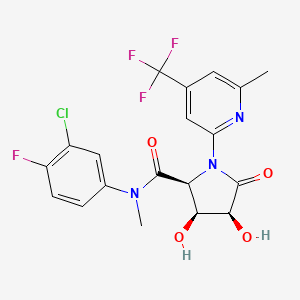
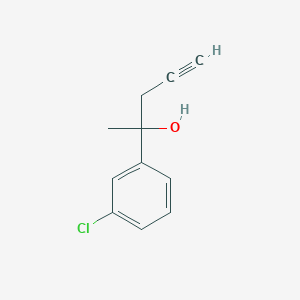
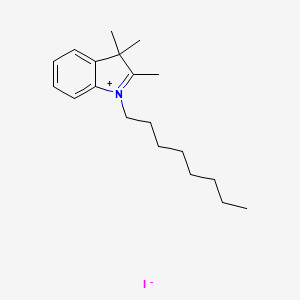
![(2S,4R)-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]-1-[(2R)-3-methyl-2-{3-[4-({4-[(1r,3r)-3-({4-[(1R,5S)-3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl}oxy)cyclobutoxy]piperidin-1-yl}methyl)piperidin-1-yl]-1,2-oxazol-5-yl}butanoyl]pyrrolidine-2-carboxamide](/img/structure/B11927233.png)

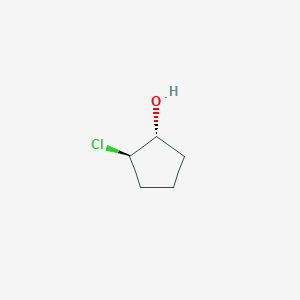

![3-[4-[2-[[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B11927247.png)
![sodium;2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetate;hydrate](/img/structure/B11927259.png)
![tert-Butyl (2-(4-bromo-1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B11927269.png)

